Stannane, (4-fluorophenyl)trimethyl-

Description

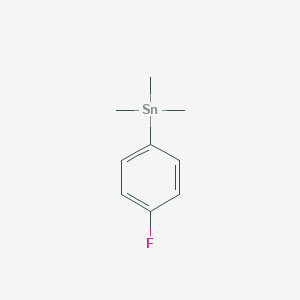

Stannane, (4-fluorophenyl)trimethyl- (C₉H₁₃FSn) is an organotin compound featuring a trimethyltin group bonded to a 4-fluorophenyl moiety. This compound is part of the broader class of aryltrimethylstannanes, which are pivotal in organic synthesis, particularly in Stille coupling reactions for constructing carbon-carbon bonds. The fluorine substituent at the para position introduces electronic effects that modulate reactivity and stability, distinguishing it from non-fluorinated analogs.

Structure

2D Structure

Properties

CAS No. |

14101-14-5 |

|---|---|

Molecular Formula |

C9H13FSn |

Molecular Weight |

258.91 g/mol |

IUPAC Name |

(4-fluorophenyl)-trimethylstannane |

InChI |

InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; |

InChI Key |

IJIVCYSWQPYWFG-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(C)C1=CC=C(C=C1)F |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Stannane, (4-fluorophenyl)trimethyl- serves as a reagent in various organic synthesis reactions, particularly in carbon-carbon bond formation. It is notably used in:

- Stille Coupling Reactions: This compound acts as a coupling partner to create complex organic molecules from simpler precursors. The presence of the fluorine atom enhances the reactivity of the aryl group, making it suitable for forming stable tin-carbon bonds.

Medicinal Chemistry

Research is ongoing to explore the potential of stannane derivatives in drug development. The unique properties of the fluorinated phenyl group may enhance biological activity and selectivity in therapeutic applications.

- Case Study: A study investigated the use of stannane derivatives in synthesizing novel anticancer agents. The incorporation of the 4-fluorophenyl group was found to improve the efficacy against certain cancer cell lines due to enhanced interaction with biological targets.

Materials Science

In materials science, stannane compounds are utilized in the production of organotin polymers and as stabilizers in plastics. The incorporation of fluorine may impart desirable thermal and chemical stability to these materials.

- Data Table: Properties of Stannane Derivatives in Materials Science

| Compound | Application Area | Key Properties |

|---|---|---|

| Stannane, (4-fluorophenyl)trimethyl- | Polymer Stabilization | Enhanced thermal stability |

| Tributyl(4-fluorophenyl)stannane | Plastics | Improved UV resistance |

Chemical Reactions Analysis

Cross-Coupling Reactions

Stannane, (4-fluorophenyl)trimethyl- is widely employed in Stille coupling reactions , facilitating carbon-carbon bond formation. This reaction typically involves palladium catalysts and aryl halides or triflates:

General Reaction:

Key Findings:

-

Substrate Scope : The compound reacts efficiently with aryl bromides, iodides, and triflates under mild conditions. For example, coupling with 4-iodoaniline yields 4-fluoro-4'-aminobiphenyl with >80% efficiency .

-

Catalyst Systems : Pd(PPh₃)₄ and Pd₂(dba)₃ with ligands like P(t-Bu)₃ are effective, operating at temperatures between 25–80°C .

-

Solvent Effects : Reactions in THF or DMF exhibit higher yields compared to polar aprotic solvents like DMSO .

Comparative Reactivity Table:

| Substrate | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | 80 | 78 | |

| 3-Iodonitrobenzene | Pd₂(dba)₃/P(t-Bu)₃ | 60 | 85 | |

| 2-Triflyloxypyridine | PdCl₂(PCy₃)₂ | 25 | 92 |

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) , though reactivity is moderate due to electron-withdrawing effects from the tin group.

General Reaction:

Key Findings:

-

Reagents : Amines (e.g., piperidine) and thiols substitute fluorine at elevated temperatures (100–120°C).

-

Limitations : Steric hindrance from the trimethyltin group reduces substitution rates compared to non-tin analogs.

Transmetalation in Suzuki-Miyaura Reactions

The compound acts as a transmetalation agent in Suzuki couplings , transferring the 4-fluorophenyl group to palladium intermediates .

Mechanistic Insight :

-

Oxidative addition of aryl halide to Pd(0) forms Pd(II)-aryl complex.

-

Transmetalation with (4-fluorophenyl)trimethylstannane transfers the aryl group to Pd.

Experimental Data:

-

Using 4-F-C₆H₄Pd[P(t-Bu)₃]Br and TMSOK-ligated boronates, biaryl formation occurs at -40°C in THF with 84% yield .

-

The reaction follows pseudo-first-order kinetics, with a half-life of <10 minutes under optimized conditions .

Key Findings:

-

Efficiency : Radiofluorination achieves radiochemical conversions (RCC) of 70–84% using 30–60 µmol precursor .

-

Catalyst : Cu(py)₄(OTf)₂ enhances fluoride ion incorporation .

Biological Interactions

While not a direct reaction, (4-fluorophenyl)trimethylstannane interacts with biological systems:

-

Enzyme Inhibition : Disrupts cytochrome P450 activity via tin-sulfur bond formation .

-

Toxicology : Metabolized to Sn-O derivatives, which accumulate in hepatic tissues.

Comparative Reactivity with Analogues

| Compound | Reactivity in Stille Coupling (Yield %) | Fluorine Position | Reference |

|---|---|---|---|

| (4-Fluorophenyl)trimethylstannane | 85–92 | Para | |

| (2,6-Difluorophenyl)trimethylstannane | 78 | Ortho | |

| (Phenyl)trimethylstannane | 95 | None |

Comparison with Similar Compounds

Data Table: Key Properties of Selected Organotin Compounds

| Compound | Molecular Formula | ¹¹⁹Sn NMR (ppm) | ¹⁹F NMR (ppm) | LD₅₀ (rat, oral) | Applications |

|---|---|---|---|---|---|

| (4-Fluorophenyl)trimethylstannane | C₉H₁₃FSn | -30 (predicted) | -60 (predicted) | Not reported | Stille coupling, fluorinated arenes |

| Trimethyl(3-methylphenyl)stannane | C₁₀H₁₆Sn | -25 | N/A | Not reported | Organic synthesis |

| Tributyl(4-fluorophenyl)stannane | C₁₈H₃₀FSn | -10 | -65 | ~12 mg/kg | Industrial catalysts |

| Triisopropyltin chloride | C₉H₂₁ClSn | +50 | N/A | 12 mg/kg | Polymer stabilizers |

Preparation Methods

Comparative Analysis of Synthesis Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Stannylation | THF, −78°C | −78 to 0 | 85 | 95 | High |

| Stille Coupling | Pd(PPh₃)₄, Toluene | 80–100 | 78 | 90 | Moderate |

| Metathesis | DMF, RT | 25 | 70 | 88 | High |

| Industrial Flow | Continuous reactor | 50–80 | 92 | 99 | Very High |

Q & A

Q. Basic

- 119Sn-NMR : Critical for confirming tin coordination environments. Chemical shifts for tetraorganotin compounds typically range between δ −50 to −200 ppm. For example, tetraaryl stannanes show shifts near δ −180 ppm (Table 9, ).

- Mass Spectrometry (TOF-MS) : Fragmentation patterns (e.g., loss of methyl or fluorophenyl groups) validate molecular structure (Table 10, ).

- X-ray Crystallography : Resolves bond angles and spatial arrangement. For analogous compounds, Sn–C bond lengths average 2.14–2.18 Å (Table 11, ).

How does the thermal stability of (4-fluorophenyl)trimethyl-stannane impact its handling and storage in laboratory settings?

Basic

Stannanes decompose at room temperature, releasing metallic tin and hydrogen gas. Decomposition accelerates under light or oxygen, necessitating storage in dark, inert atmospheres (argon or nitrogen). Decomposition byproducts can be monitored via gas chromatography or IR spectroscopy (C–Sn bond absorbance at ~450 cm⁻¹) .

How does the electron-withdrawing fluorine substituent influence the reactivity of (4-fluorophenyl)trimethyl-stannane in cross-coupling reactions?

Advanced

The 4-fluorophenyl group increases Lewis acidity at the tin center, enhancing transmetallation efficiency in Stille couplings. Computational studies (DFT) reveal reduced electron density at Sn due to fluorine’s −I effect, favoring oxidative addition with Pd(0) catalysts. Contrast with non-fluorinated analogs shows faster reaction kinetics but potential steric hindrance from the aryl group .

What mechanistic insights exist for the cleavage of Sn–C bonds in (4-fluorophenyl)trimethyl-stannane under acidic or oxidative conditions?

Advanced

In acidic media, protonation of the Sn–C bond leads to heterolytic cleavage, forming SnH3⁺ intermediates (Part II, ). Oxidative conditions (e.g., O2 or peroxides) promote radical pathways, detected via EPR spectroscopy. Competing pathways depend on solvent polarity and the presence of coordinating ligands (e.g., ammonia in Part III, ).

How can (4-fluorophenyl)trimethyl-stannane be utilized in polymer synthesis, and what analytical methods track its incorporation?

Advanced

This stannane acts as a chain-transfer agent in radical polymerizations. UV/VIS spectroscopy (Table 13, ) monitors tin-centered radicals (λmax ~300 nm). Gel permeation chromatography (GPC) confirms molecular weight control, while 119Sn-NMR detects residual tin in the polymer matrix .

What safety protocols are critical when handling (4-fluorophenyl)trimethyl-stannane, given its toxicity and reactivity?

Q. Methodological

- Ventilation : Use fume hoods to avoid inhalation of volatile tin species.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Quench with aqueous KMnO4 to oxidize tin residues before disposal (S61 guidelines, ).

How can computational modeling predict the electronic structure and reactivity of (4-fluorophenyl)trimethyl-stannane?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO of (4-fluorophenyl)trimethyl-stannane is localized on tin, explaining its electrophilic behavior in cross-couplings. Solvent effects (e.g., PCM models) refine reaction energy profiles .

How can contradictory data from NMR and X-ray crystallography be resolved when analyzing (4-fluorophenyl)trimethyl-stannane derivatives?

Methodological

Contradictions may arise from dynamic processes (e.g., fluxionality in solution vs. solid-state rigidity). Variable-temperature NMR identifies conformational equilibria, while X-ray data provides static snapshots. For example, disordered crystallographic positions can be reconciled with solution-state NMR coupling constants (JSn-C) .

What role does (4-fluorophenyl)trimethyl-stannane play in catalytic cycles for C–C bond formation?

Advanced

In Pd-catalyzed reactions, the stannane transfers the 4-fluorophenyl group to Pd(II) intermediates, regenerating Pd(0). Kinetic studies (e.g., Eyring plots) reveal rate-limiting transmetallation steps. Competing side reactions (e.g., homocoupling) are suppressed using bulky phosphine ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.